molecular formula C7H6BrN3 B15197999 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15197999
M. Wt: 212.05 g/mol
InChI Key: UBGJFOTUWXQQDK-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the triazolopyridine ring. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, triazolopyridines have been shown to act as inhibitors of kinases and other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

6-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,1H3

InChI Key

UBGJFOTUWXQQDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C=C1Br

Origin of Product

United States

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